

Technical Guide: Structural Analysis and Conformation of Thiazole-Based Amino Alcohols

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Compound of Interest

Compound Name: 2-Amino-1-(thiazol-4-yl)ethanol

CAS No.: 113732-76-6

Cat. No.: B039623

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Executive Summary

Thiazole-based amino alcohols represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in HIV protease inhibitors (e.g., Ritonavir), antifungal agents, and adrenergic receptor blockers. The physicochemical success of this moiety hinges on the interplay between the aromatic thiazole ring—which acts as a lipophilic anchor and hydrogen bond acceptor—and the flexible amino alcohol chain, which provides chirality and hydrogen bond donors.

This guide provides a rigorous technical framework for determining the solution-state conformation and absolute stereochemistry of these molecules. It moves beyond standard characterization, focusing on the identification of bioactive rotamers stabilized by intramolecular hydrogen bonding (IMHB).

The Structural Scaffold & Conformational Dynamics[1]

The core challenge in analyzing thiazole-based amino alcohols is the rotational freedom of the bond connecting the thiazole C2, C4, or C5 position to the amino alcohol side chain. Bioactivity is often dictated by a specific "locked" conformation, frequently stabilized by non-covalent intramolecular interactions.

Intramolecular Forces

Unlike simple aliphatic amino alcohols, the thiazole ring introduces electronic anisotropy and specific heteroatom interactions:

- Interaction: A dominant stabilizing force (approx. 2–5 kcal/mol) that locks the side chain into a specific rotamer, often shielding the hydroxyl proton from solvent exchange.
- Interaction: Common in 2-aminothiazole derivatives, creating a pseudo-bicyclic planar structure.

- Sulfur

-hole Interactions: The thiazole sulfur atom is large and polarizable; it can participate in chalcogen bonding, influencing the torsion angle

(Thiazole-C—C

).

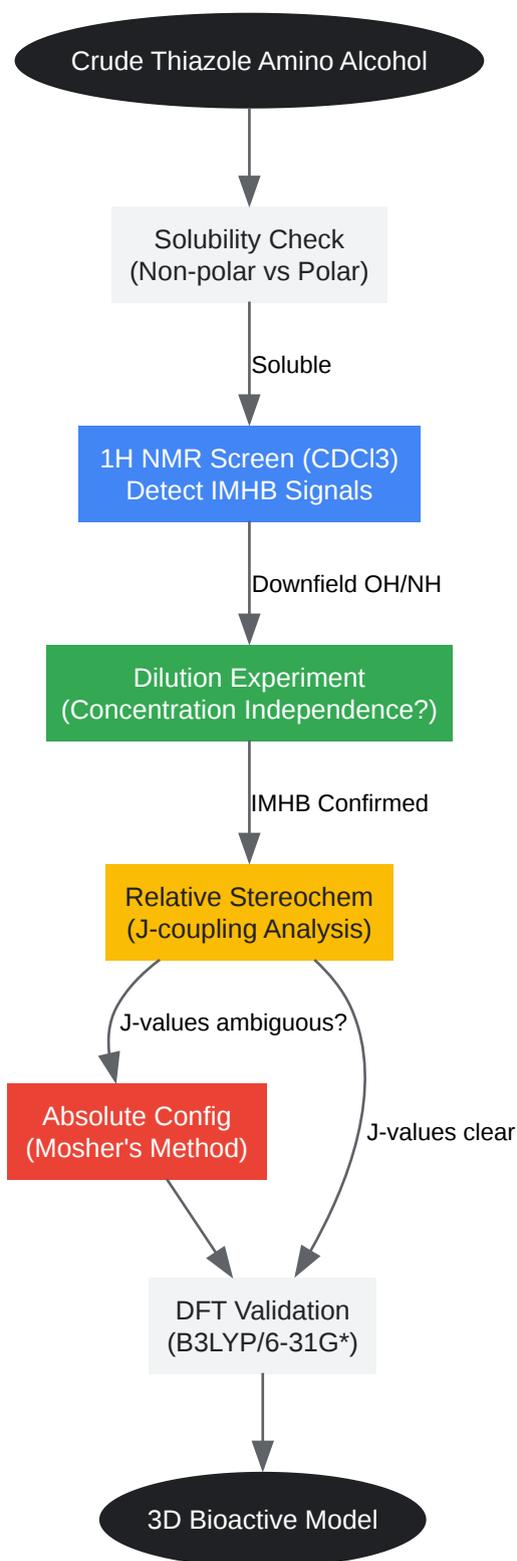
Stereochemical Complexity

The amino alcohol moiety introduces at least one, and often two, chiral centers (

). Determining the relative stereochemistry (syn vs. anti) is critical, as the diastereomers exhibit vastly different IMHB networks and biological profiles.

Analytical Workflow: From Synthesis to 3D Model

The following workflow integrates spectroscopy, crystallography, and computation to resolve structural ambiguity.



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Figure 1: Integrated workflow for the structural elucidation of thiazole-based amino alcohols.

Experimental Protocols

Protocol A: NMR-Based Conformational Analysis

Objective: To distinguish between intramolecular (IMHB) and intermolecular hydrogen bonding and determine the dihedral angle of the amino alcohol chain.

Causality: Standard NMR solvents like DMSO-

or Methanol-

are strong H-bond acceptors/donors. They disrupt weak intramolecular interactions, "linearizing" the molecule. To observe the intrinsic folded conformation, one must use non-polar, non-participating solvents.

Step-by-Step Methodology:

- Solvent Selection: Dissolve the sample in anhydrous

or

(approx. 10 mM).
 - Note: If solubility is poor, use a titration of DMSO-

(0%

10%) into

, extrapolating back to zero.
- The Dilution Experiment (Self-Validation):
 - Prepare a serial dilution: 50 mM, 25 mM, 10 mM, 1 mM.
 - Record

NMR for the hydroxyl (

) and amine (

) protons.

- Interpretation:
 - Shift
ppm: Intermolecular bonding (aggregation).
 - Shift
ppm: Intramolecular bonding (stable conformer).
- Coupling Constant Analysis ():
 - Measure the vicinal coupling constant between the carbinol proton () and the adjacent amine-bearing proton ().
 - Apply the Karplus Equation for heteroatom systems:
 - Hz indicates a gauche relationship (folded).
 - Hz indicates an anti relationship (extended).
- Temperature Coefficient ():
 - If using DMSO is unavoidable, measure spectra from 298K to 348K in 10K increments.
 - A small coefficient () confirms a solvent-shielded, intramolecularly H-bonded proton.

Protocol B: Absolute Stereochemistry via Mosher's Method

Objective: To determine the absolute configuration (

) of the secondary alcohol center.

Mechanism: Reaction with chiral MTPA-Cl (Mosher's acid chloride) creates diastereomeric esters. The phenyl ring of the MTPA auxiliary anisotropically shields protons on the same side of the plane, allowing configuration assignment based on

values.

Step-by-Step Methodology:

- Derivatization:
 - React 5 mg of substrate with

-(-)-MTPA-Cl and

-(+)-MTPA-Cl separately in pyridine-

(in-tube reaction is preferred for speed).
- Analysis:
 - Acquire

NMR for both the

-ester (from

-chloride) and

-ester (from

-chloride).
- Calculation:
 - Calculate

for protons flanking the chiral center.
 - Arrange the protons with positive

on the right and negative

on the left to visualize the stereocenter (Sector Rule).

Data Interpretation & Visualization

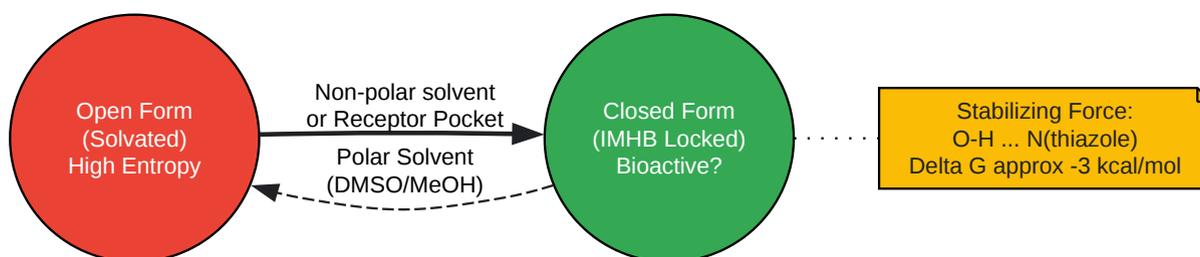
Comparative Data Table

The following table summarizes expected NMR parameters for different conformational states of a generic thiazole amino alcohol.

Parameter	Folded Conformer (IMHB)	Extended Conformer (Solvated)	Causality
OH Chem. Shift ()	ppm (Deshielded)	ppm (Broad)	Electron density pulled by H-bond acceptor (N).
Dilution Effect ()	Negligible	Significant (Upfield shift)	Breaking of intermolecular aggregates upon dilution.
	Hz (Gauche)	Hz (Anti)	Dihedral angle dependence (Karplus).
NOE Correlation	Strong	Weak / Absent	Spatial proximity in folded state.

Conformational Equilibrium Diagram

The diagram below illustrates the equilibrium between the "Open" (inactive/solvated) form and the "Closed" (bioactive/IMHB) form.



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Figure 2: Equilibrium between the entropically favored open form and the enthalpically stabilized closed form.

Computational Validation (DFT)

Experimental data should always be cross-validated with Density Functional Theory (DFT) calculations.

- Level of Theory: B3LYP/6-311+G(d,p) is the standard for organic molecules of this size.
- Solvation Model: Use PCM (Polarizable Continuum Model) with chloroform to match the NMR solvent.
- Workflow:
 - Perform a conformational search (Monte Carlo/MMFF).
 - Optimize geometries of low-energy conformers using DFT.
 - Calculate Boltzmann-averaged coupling constants and compare with experimental NMR -values.
 - Success Metric: A Mean Absolute Error (MAE) of Hz between calculated and experimental couplings confirms the structural assignment.

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